molecular formula C20H18ClF2N3O3 B12395188 20S Proteasome-IN-4

20S Proteasome-IN-4

カタログ番号: B12395188
分子量: 421.8 g/mol
InChIキー: NTOVJWIULULGGI-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20S Proteasome-IN-4 is a potent and selective inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for degrading damaged or misfolded proteins. This compound has shown significant potential in research related to parasitic diseases, particularly African trypanosomiasis, due to its ability to cross the blood-brain barrier and its oral bioavailability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, amide bond formation, and selective functional group transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, purification by chromatography, and rigorous testing for impurities.

化学反応の分析

Types of Reactions: 20S Proteasome-IN-4 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

20S Proteasome-IN-4 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.

    Biology: Helps in understanding the role of the proteasome in cellular processes, including protein homeostasis and stress responses.

    Medicine: Investigated for its potential therapeutic applications in treating parasitic infections, particularly African trypanosomiasis.

    Industry: Utilized in the development of new proteasome inhibitors and as a reference compound in drug discovery.

作用機序

20S Proteasome-IN-4 exerts its effects by binding to the active sites of the 20S proteasome, thereby inhibiting its proteolytic activity. This inhibition prevents the degradation of ubiquitin-independent substrates, leading to the accumulation of damaged or misfolded proteins within the cell. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system infections .

類似化合物との比較

    Bortezomib: A well-known proteasome inhibitor used in cancer therapy.

    Carfilzomib: Another proteasome inhibitor with applications in treating multiple myeloma.

    Ixazomib: An oral proteasome inhibitor used in combination therapies for multiple myeloma.

Uniqueness: 20S Proteasome-IN-4 is unique due to its selectivity for the 20S proteasome and its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system infections. Its oral bioavailability also sets it apart from other proteasome inhibitors that may require intravenous administration .

特性

分子式

C20H18ClF2N3O3

分子量

421.8 g/mol

IUPAC名

6-chloro-4-(2,3-difluoroanilino)-N-[(2R)-3-hydroxy-2-methoxypropyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H18ClF2N3O3/c1-29-12(10-27)9-24-20(28)18-8-17(13-7-11(21)5-6-15(13)25-18)26-16-4-2-3-14(22)19(16)23/h2-8,12,27H,9-10H2,1H3,(H,24,28)(H,25,26)/t12-/m1/s1

InChIキー

NTOVJWIULULGGI-GFCCVEGCSA-N

異性体SMILES

CO[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO

正規SMILES

COC(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。